N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-acetamidobenzamide
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Overview
Description
N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-acetamidobenzamide, also known as BPN-15606, is a small molecule drug that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease.
Scientific Research Applications
Anti-Inflammatory Properties
- LPS-Induced TNF-α Production Inhibition::
Anticancer Potential
Another avenue of research involves exploring the anticancer activity of these derivatives:
- EGFR Kinase Inhibition:
Antifungal Properties
These compounds were also screened for antifungal activity:
- In Vitro Antifungal Screening:
Suzuki–Miyaura Coupling
The compound structure suggests potential applications in Suzuki–Miyaura cross-coupling reactions:
- Transition Metal-Catalyzed Carbon–Carbon Bond Formation:
Androgen Receptor (AR) Antagonists
Finally, there’s evidence of AR antagonistic activity:
- New-Scaffold AR Antagonists:
Mechanism of Action
Target of Action
The primary target of N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
It is known to interact with its target, leukotriene a-4 hydrolase, leading to changes in the enzyme’s activity . This interaction can potentially alter the production of leukotrienes, thereby influencing inflammatory and allergic responses .
Biochemical Pathways
The compound is likely to affect the leukotriene biosynthesis pathway . By interacting with Leukotriene A-4 hydrolase, it can influence the production of leukotrienes, which are key players in the inflammatory response . The downstream effects of this interaction could include changes in inflammation and immune response.
Result of Action
The molecular and cellular effects of N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide’s action would depend on its interaction with Leukotriene A-4 hydrolase . By potentially altering leukotriene production, it could influence cellular processes related to inflammation and immune response .
properties
IUPAC Name |
3-acetamido-N-[cyano-(4-phenylmethoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-17(28)26-21-9-5-8-20(14-21)24(29)27-23(15-25)19-10-12-22(13-11-19)30-16-18-6-3-2-4-7-18/h2-14,23H,16H2,1H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZYVNCPSAMUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-acetamidobenzamide |
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